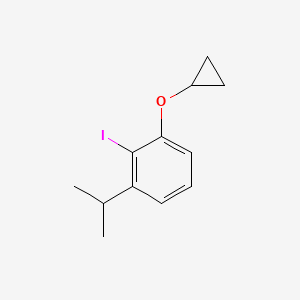

1-Cyclopropoxy-2-iodo-3-isopropylbenzene

Description

Contextual Significance of Iodo- and Cyclopropoxy-Substituted Aromatic Systems in Organic Synthesis

The significance of iodo-substituted aromatic systems lies primarily in the reactivity of the carbon-iodine (C-I) bond. Among halobenzenes, the C-I bond is the weakest, making iodobenzene (B50100) and its derivatives more reactive than their bromo- or chloro-analogues in reactions like metal-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira), Grignard reagent formation, and nucleophilic aromatic substitution. wikipedia.org This high reactivity allows for the facile introduction of a wide array of functional groups onto the aromatic ring under relatively mild conditions. acs.org Furthermore, iodoarenes are unique in their ability to form stable hypervalent iodine compounds, which act as powerful and selective oxidizing agents in their own right. acs.orgresearchgate.net

Cyclopropoxy-substituted aromatic systems are of particular interest due to the unique properties of the cyclopropyl (B3062369) group. This small, strained ring system acts as a "bent" pi-bond, capable of electronic interactions with the aromatic ring. acs.org In medicinal chemistry, the cyclopropyl group is often used as a bioisostere for other functionalities, improving metabolic stability, binding affinity, and other pharmacokinetic properties. acs.org The introduction of a cyclopropoxy group can significantly alter the electronic nature and steric environment of the aromatic ring, influencing its reactivity and the orientation of subsequent reactions. researchgate.net

Overview of Strategic Importance in Complex Molecule Construction

The strategic combination of iodo and ether functionalities on an aromatic scaffold is a powerful tool for the construction of complex molecules. The iodo group often serves as a "handle" for major carbon-carbon or carbon-heteroatom bond-forming events. science.gov A synthetic route might involve an initial coupling reaction at the iodo-position, followed by modification of the ether group or other substituents on the ring. The presence of an ether, such as a cyclopropoxy group, can direct the regioselectivity of electrophilic aromatic substitution reactions due to its electron-donating nature. slideshare.net

This strategic approach allows for a modular and convergent synthesis of complex targets. Chemists can build a library of diverse compounds by starting with a common iodo-aryl ether intermediate and introducing different functionalities through the versatile chemistry of the C-I bond. This methodology is central to drug discovery and the development of new organic materials.

Unique Structural Features of 1-Cyclopropoxy-2-iodo-3-isopropylbenzene and Research Implications

This compound is a molecule with distinct structural features that have significant implications for its reactivity and potential research applications. The benzene (B151609) ring is substituted in a 1,2,3- or ortho-pattern with three groups of varying steric and electronic properties.

Steric Hindrance: The iodine atom is flanked by a cyclopropoxy group and a bulky isopropyl group. This steric congestion is expected to influence the kinetics of reactions involving the iodine, potentially requiring specialized catalysts or harsher conditions for cross-coupling reactions compared to less hindered iodoarenes. nih.gov

Electronic Effects: Both the cyclopropoxy and isopropyl groups are electron-donating. The cyclopropoxy group donates electron density to the ring through resonance, while the isopropyl group donates through induction. These effects increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and influencing the reactivity of the C-I bond.

The combination of these features makes this compound a valuable substrate for investigating the interplay of steric and electronic effects in transition metal-catalyzed reactions. It could also serve as a key building block for synthesizing complex target molecules where this specific substitution pattern is required, for instance, in the development of new pharmaceutical agents or agrochemicals.

Below are tables detailing the general properties of the core structures related to this compound.

Table 1: Physicochemical Properties of Core Aromatic Compounds

| Compound Name | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Iodobenzene | C₆H₅I | 204.01 | 188 | -29 | 1.823 |

| Isopropylbenzene (Cumene) | C₉H₁₂ | 120.19 | 152 | -96 | 0.862 |

| o-Iodocumene | C₉H₁₁I | 246.09 | N/A | N/A | N/A |

Structure

3D Structure

Properties

Molecular Formula |

C12H15IO |

|---|---|

Molecular Weight |

302.15 g/mol |

IUPAC Name |

1-cyclopropyloxy-2-iodo-3-propan-2-ylbenzene |

InChI |

InChI=1S/C12H15IO/c1-8(2)10-4-3-5-11(12(10)13)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |

InChI Key |

CARAGNXTPMNJCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)OC2CC2)I |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 Cyclopropoxy 2 Iodo 3 Isopropylbenzene

Reactivity of the Iodoarene Moiety

The carbon-iodine (C-I) bond is the most reactive site in 1-Cyclopropoxy-2-iodo-3-isopropylbenzene for many synthetic transformations. Iodine's nature as an excellent leaving group and its ability to participate in both polar and radical pathways make it a key functional group for molecular elaboration.

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodoarene group is a classic substrate for transition metal catalysis, particularly with palladium, which has become an indispensable tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wildlife-biodiversity.com

Palladium-Catalyzed Ortho-Functionalization Reactions

The structure of this compound is well-suited for palladium-catalyzed reactions that proceed via ortho-C–H activation. In processes such as the Catellani reaction, a palladium catalyst, often in cooperation with a strained olefin like norbornene, can orchestrate a sequence involving the functionalization of the C-H bond ortho to the iodine atom. chemrxiv.org This allows for the introduction of a new substituent at the C6 position of the benzene (B151609) ring. Following this ortho-functionalization, the C-I bond can then participate in a subsequent cross-coupling reaction, all within a single catalytic cycle. This powerful strategy enables the synthesis of highly substituted aromatic molecules from simpler precursors. chemrxiv.org The bulky isopropyl group at the C3 position would be expected to exert significant steric influence, potentially directing the catalyst to the less hindered C6 position with high selectivity.

Mechanistic Differences in Palladium-Catalyzed Couplings

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.com

Oxidative Addition: The cycle typically begins with the addition of the aryl iodide to a low-valent palladium(0) species. The C-I bond of this compound is highly susceptible to this step, forming a palladium(II) intermediate. The rate of oxidative addition is significantly influenced by the nature of the halide, with aryl iodides reacting much faster than the corresponding bromides or chlorides. illinois.edu

Transmetalation: In this step, an organometallic coupling partner (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium(II) center, displacing the iodide.

Reductive Elimination: The final step involves the elimination of the two organic groups from the palladium center, forming the new C-C bond of the product and regenerating the palladium(0) catalyst.

Kinetic studies on various palladium-catalyzed systems have shown that the specific ligand, substrate, and reaction conditions can alter the rate-determining step of the cycle. illinois.edumit.edu For sterically hindered substrates like this compound, the oxidative addition and reductive elimination steps can be particularly sensitive to the steric environment around the metal center. illinois.edu

Below is a table summarizing the key steps in a typical palladium-catalyzed cross-coupling cycle.

| Catalytic Cycle Step | Description | Key Influencing Factors for this compound |

| Oxidative Addition | The Pd(0) catalyst inserts into the Carbon-Iodine bond. | The weak C-I bond facilitates a rapid reaction. Steric hindrance from isopropyl and cyclopropoxy groups can affect the approach of the catalyst. |

| Transmetalation | An organic group from a coupling partner is transferred to the Pd(II) center. | The nature of the coupling partner (e.g., boronic acid in Suzuki coupling) is critical. |

| Reductive Elimination | The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating Pd(0). | The steric bulk of the ortho-substituents can influence the rate of this final bond-forming step. |

Stereoselective Transformations in Coupling Reactions

While this compound is an achiral molecule, it can be used as a substrate in stereoselective transformations to create chiral products. This can be achieved in several ways:

Coupling with a Chiral Partner: Reacting the iodoarene with an enantiomerically pure organometallic reagent can produce a chiral product.

Enantioconvergent Catalysis: A powerful strategy involves the use of a chiral catalyst to convert a racemic starting material into a single enantiomer of the product. In the context of radical reactions, a catalyst can convert a pair of enantiomeric starting materials into the same prochiral radical intermediate, which is then trapped to form an enantioenriched product. sustech.edu.cnsustech.edu.cn Should the cyclopropoxy group or another part of a coupling partner be racemic, a chiral copper or palladium catalyst could potentially enable an enantioconvergent cross-coupling. sustech.edu.cn

Reactivity in Radical Reactions

The C-I bond in this compound is relatively weak, making it susceptible to homolytic cleavage to form an aryl radical. This reactivity opens up a different set of synthetic possibilities distinct from polar, metal-catalyzed pathways.

Aryl Radical Generation and Trapping

Aryl radicals are highly reactive intermediates that can be generated from aryl iodides under various conditions. nih.gov For this compound, the formation of the corresponding 1-Cyclopropoxy-3-isopropylphenyl radical can be initiated through several established methods. rsc.orgresearchgate.net

| Method of Generation | Initiator/Conditions | Description |

| Tin Hydride Method | AIBN / n-Bu₃SnH | A classic method where a tin radical abstracts the iodine atom. nih.gov |

| Photoredox Catalysis | Visible light / Photocatalyst | An excited photocatalyst reduces the aryl iodide to a radical anion, which fragments to release the aryl radical and an iodide ion. |

| Transition Metal Reduction | Stoichiometric metal reductants (e.g., SmI₂) | Direct single-electron transfer from a reducing metal to the aryl iodide. scispace.com |

Once generated, the 1-Cyclopropoxy-3-isopropylphenyl radical is a versatile intermediate that can be "trapped" in various ways. It can participate in addition reactions to alkenes or alkynes, abstract hydrogen atoms, or be used in cyclization reactions. nih.gov This radical trapping is the key step in forming new chemical bonds and constructing more complex molecular architectures.

Single Electron Transfer (SET) Mechanisms in Reactivity

Single Electron Transfer (SET) processes represent a fundamental reaction pathway in organic chemistry, often competing with or enabling traditional polar reactions. semanticscholar.org In the context of this compound, the iodoarene functionality can participate in SET events. The interaction between an alkene and an iodine electrophile, such as N-iodosuccinimide (NIS), can proceed through an SET pathway by forming an electron-donor-acceptor (EDA) complex. researchgate.net This mode of reaction can offer different regioselectivity compared to the classical ionic mechanism involving an iodonium (B1229267) ion intermediate. researchgate.net

While specific studies on this compound are not prevalent, it is understood that iodoarenes can act as electron acceptors in the presence of suitable electron donors. The formation of a transient radical anion of the iodoarene could lead to subsequent fragmentation or reaction. Furthermore, in the context of photoredox catalysis, visible light can induce SET, generating radical species from stable precursors under mild conditions. sigmaaldrich.com The spontaneity of an SET event can often be predicted by considering the redox potentials of the catalyst and the substrate. sigmaaldrich.com Frustrated Lewis pairs have also been shown to facilitate SET, generating radical pairs that can engage in novel radical reactions. nih.gov

Table 1: Factors Influencing Single Electron Transfer (SET) Pathways for Iodoarenes

| Factor | Description | Potential Impact on this compound |

| Redox Potential | The ease with which the iodoarene accepts an electron. This is influenced by substituents on the aromatic ring. | The electron-donating cyclopropoxy and isopropyl groups may make SET less favorable compared to electron-deficient iodoarenes. |

| Electron Donor | The nature of the species providing the electron (e.g., another molecule, a photocatalyst, or an electrode). | Reaction with strong reducing agents or excited-state photocatalysts could initiate SET. |

| Reaction Conditions | Photochemical versus thermal conditions can favor different pathways. nih.gov | Irradiation with visible light in the presence of a suitable photocatalyst could open up SET-mediated reaction channels. |

Hypervalent Iodine Chemistry

Aryl iodides are fundamental precursors for the synthesis of hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their oxidizing properties and low toxicity compared to heavy metal oxidants. e-bookshelf.delatrobe.edu.aupsu.edu These compounds feature an iodine atom in a higher oxidation state, typically +3 (iodine(III) or λ³-iodanes) or +5 (iodine(V) or λ⁵-iodanes). diva-portal.org The chemistry of hypervalent iodine often parallels that of transition metals, involving processes like oxidative addition, ligand exchange, and reductive elimination. e-bookshelf.de

The iodine atom in this compound can be used to generate iodonium salts. Diaryliodonium salts, with the general structure [Ar₂I]⁺X⁻, are a prominent class of hypervalent iodine compounds. researchgate.net These salts are typically synthesized by the oxidation of an aryl iodide followed by a ligand exchange reaction. diva-portal.org For example, this compound could be reacted with another aromatic compound in the presence of an oxidant to form an unsymmetrical diaryliodonium salt.

Once formed, these iodonium salts are highly effective arylating agents. The diaryliodonium cation contains a "hyperleaving" group (an iodoarene), making it susceptible to nucleophilic attack. researchgate.net This reactivity is widely exploited in the formation of carbon-carbon and carbon-heteroatom bonds.

Table 2: Representative Methods for Diaryliodonium Salt Synthesis from Aryl Iodides

| Method | Reagents | Description | Reference |

| Oxidative Coupling | ArI, Arene, Oxidant (e.g., mCPBA) | One-pot synthesis where the aryl iodide is oxidized in situ and reacts with an electron-rich arene. | diva-portal.org |

| Ligand Exchange | ArI(OAc)₂, Boronic Acid (Ar'B(OH)₂) | Pre-oxidized aryl iodide reacts with a boronic acid, often catalyzed by BF₃·OEt₂. | researchgate.net |

| From Iodosylarenes | ArIO, Arene, Acid (e.g., H₂SO₄) | Reaction of an iodosylarene with another arene under acidic conditions. | researchgate.net |

The iodine(I) center in this compound can be oxidized to an iodine(III) species, such as a (diacetoxyiodo)arene (ArI(OAc)₂) or a [bis(trifluoroacetoxy)iodo]arene (ArI(OCOCF₃)₂), known as PIDA and PIFA, respectively. e-bookshelf.depsu.edu These hypervalent iodine(III) reagents are versatile oxidants capable of mediating a wide array of chemical transformations. psu.edu

For instance, they are used in the oxidative functionalization of alkenes and alkynes, leading to products like difunctionalized alkanes or cyclopropane (B1198618) derivatives. nih.gov Aryl iodide catalysts can be used for the ring-opening 1,3-oxidation of cyclopropanes. nih.gov Hypervalent iodine reagents also play a crucial role in transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions where they can serve as sources for aryl groups. nih.govthieme-connect.de

Reactivity of the Cyclopropoxy Moiety

The cyclopropoxy group consists of a three-membered ring attached to an oxygen atom. The significant ring strain inherent in the cyclopropane ring makes it susceptible to ring-opening reactions, which are thermodynamically driven by the relief of this strain. wikipedia.org

The cleavage of the C-C bonds in the cyclopropane ring can be initiated by various means, including electrophiles, nucleophiles, transition metals, and radicals. thieme-connect.descispace.com These reactions transform the compact three-membered ring into a linear, 1,3-difunctionalized propane (B168953) derivative. The specific outcome is highly dependent on the substitution pattern of the cyclopropane and the reaction conditions employed.

The cyclopropane ring is known to undergo ring-opening via radical mechanisms. beilstein-journals.org This process typically involves the formation of a radical intermediate which rapidly rearranges to a more stable, ring-opened radical. For a cyclopropoxy group, a radical initiator can lead to the formation of a carbon-centered radical that subsequently undergoes β-scission to open the ring.

This type of reaction has been observed in various cyclopropane derivatives. beilstein-journals.orgnih.gov For example, a radical can add to a double bond adjacent to a cyclopropane ring, generating a cyclopropyl-substituted carbon radical which then opens. beilstein-journals.orgnih.gov Alternatively, a radical can be generated on a carbon atom attached to the cyclopropane ring, which also facilitates ring cleavage. In the case of this compound, a radical generated elsewhere in the molecule or introduced externally could potentially initiate the cleavage of the cyclopropane ring, likely leading to a rearranged alkyl radical that can be trapped or undergo further reaction. The cleavage of cyclopropenes initiated by an azide (B81097) radical has also been reported to proceed through a ring-opening mechanism. nih.gov

Table 3: Examples of Radical-Initiated Ring-Opening of Cyclopropane Derivatives

| Substrate Type | Radical Source/Initiator | Mechanism Steps | Resulting Product Type | Reference |

| Methylenecyclopropanes | Mn(OAc)₃ / Malonate | 1. Radical addition to double bond. 2. Formation of benzyl (B1604629) radical. 3. Ring-opening to alkyl radical. 4. Cyclization/Oxidation. | Fused-ring systems | beilstein-journals.orgnih.gov |

| Cyclopropyl (B3062369) Olefins | Photoredox Catalyst / Alkyl Bromide | 1. SET to form alkyl radical. 2. Addition to olefin. 3. Ring-opening. 4. Intramolecular cyclization. | Partially saturated naphthalenes | beilstein-journals.org |

| Cyclopropanols | AgNO₃ / K₂S₂O₈ | 1. Formation of alkoxy radical. 2. Ring-opening to alkyl radical. 3. Trapping by chlorine source. | Chlorinated ketones | beilstein-journals.org |

| Cyclopropenes | Azide Radical | 1. Radical addition to double bond. 2. Ring cleavage. 3. Loss of N₂. | Alkenyl nitriles | nih.gov |

Extensive Search Reveals No Published Data on the

An exhaustive review of scientific literature and chemical databases has found no published research detailing the specific chemical reactivity and transformational chemistry for the compound this compound. While the compound is listed by chemical suppliers, indicating its potential use as a synthetic intermediate, dedicated studies on its reactivity profile according to the specified research areas appear to be absent from the public domain.

The search encompassed targeted inquiries into metal-catalyzed ring-opening processes, ring-opening reactions with electrophiles, stereochemical aspects of its transformations, and its participation in intermolecular and intramolecular reactions. Despite utilizing the compound's specific chemical name and CAS number (1243402-98-3), no experimental or theoretical data were uncovered for the following topics:

Intermolecular and Intramolecular Reactions Involving Multiple Functional Groups:No publications were identified that explore complex reactions making use of the interplay between the cyclopropoxy, iodo, and isopropyl functional groups on the benzene ring.

Chemo- and Regioselective Transformations:There is no available research on the chemo- or regioselectivity of reactions performed on this compound.

Due to the complete absence of specific research data for this compound in the requested areas, it is not possible to provide a scientifically accurate article that adheres to the provided outline.

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Reaction Mechanisms in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental in C-C and C-heteroatom bond formation, and they typically proceed through a well-established catalytic cycle. unl.ptacs.org For a substrate like 1-Cyclopropoxy-2-iodo-3-isopropylbenzene, this cycle involves three key elementary steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide to a low-valent metal center, typically a Pd(0) complex. organic-chemistry.org This step involves the cleavage of the carbon-iodine bond and the formation of an organopalladium(II) intermediate. The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive substrates for this step. organic-chemistry.org

Transmetalation: In this step, the organic group from an organometallic nucleophile (e.g., from an organoboron, organotin, or organozinc reagent) is transferred to the palladium(II) center, displacing the halide. unl.pt

Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic moieties on the palladium center are coupled, regenerating the Pd(0) catalyst which re-enters the catalytic cycle. unl.pt

The significant steric hindrance imposed by the ortho-cyclopropoxy and, particularly, the bulky isopropyl group in this compound can dramatically affect the kinetics of the oxidative addition step. researchgate.net While a concerted two-electron pathway is common, severe steric crowding around the C-I bond may hinder the approach of the palladium catalyst, potentially favoring alternative, non-concerted mechanisms.

Understanding Radical Reaction Pathways and Intermediates

In cases of severe steric hindrance or under specific photochemical or electrochemical conditions, an alternative to the conventional two-electron oxidative addition is a pathway involving single-electron transfer (SET). Such a mechanism can generate radical intermediates. For sterically congested aryl halides, a one-electron-based halogen abstraction by the Pd(0) catalyst can become a viable, or even accelerated, pathway.

This radical pathway can be described as follows:

Initiation: A single electron is transferred from the electron-rich Pd(0) catalyst to the aryl iodide, leading to the formation of a radical anion.

Propagation: This radical anion fragments, cleaving the weak C-I bond to produce an aryl radical and an iodide anion.

Termination/Coupling: The resulting aryl radical can then combine with the Pd(I) species or undergo other radical-mediated processes to eventually form the cross-coupled product.

The presence of the cyclopropyl (B3062369) group in the molecule can serve as a probe for detecting radical intermediates. The high ring strain of the cyclopropyl group makes the cyclopropylmethyl radical prone to rapid ring-opening, a reaction that can be used to differentiate between ionic and radical pathways.

Mechanistic Studies of Cyclopropane (B1198618) Ring Transformations

The cyclopropoxy group in this compound is generally stable under typical cross-coupling conditions. The cyclopropane ring can exhibit electronic properties similar to a double bond, entering into conjugation with the adjacent aromatic π-system, which can influence the electron density of the benzene (B151609) ring. unl.pt

However, the integrity of the cyclopropane ring can be compromised under conditions that favor radical mechanisms. If an aryl radical intermediate is formed (as discussed in Section 4.2), subsequent intramolecular reactions or rearrangements involving the cyclopropoxy group could theoretically occur, although such pathways are generally less favorable than the desired intermolecular cross-coupling. Ring-opening of a cyclopropyl group is a known process in radical chemistry, and its occurrence would be a strong indicator of a non-ionic reaction mechanism.

Influence of Substituents (Iodo, Cyclopropoxy, Isopropyl) on Reaction Kinetics and Thermodynamics

The substituents on the aromatic ring each play a distinct role in dictating the molecule's reactivity. Their combined influence is crucial for understanding reaction outcomes and optimizing conditions.

| Substituent | Electronic Effect | Steric Effect | Influence on Reaction Pathways |

| Iodo | Weakly electron-withdrawing (inductive) | Moderate | Facilitates rapid oxidative addition due to the low C-I bond dissociation energy, making it an excellent leaving group. |

| Cyclopropoxy | Electron-donating (resonance) | Significant (ortho-position) | Increases electron density on the aryl ring and can stabilize cationic intermediates. Contributes to steric crowding around the reaction center. |

| Isopropyl | Weakly electron-donating (inductive) | Very large (ortho-position) | Dominates the steric environment, hindering the approach of catalysts. This can slow down concerted reactions and may favor radical pathways. |

The primary kinetic challenge in reactions involving this substrate is overcoming the steric barrier presented by the two ortho-substituents. The thermodynamic stability of the C-I bond is low compared to other C-X bonds, providing a strong driving force for the initial oxidative addition step.

| Bond | Bond Energy (kJ/mol) |

|---|---|

| C-F | 485 |

| C-Cl | 327 |

| C-Br | 285 |

| C-I | 213 |

This table highlights the relative weakness of the Carbon-Iodine bond, which is a key factor in the high reactivity of aryl iodides in oxidative addition.

Transition State Analysis and Energy Profiles

The transition state for the rate-determining step, typically oxidative addition, is highly sensitive to the steric and electronic properties of the substrate. For a concerted addition of a Pd(0)L₂ catalyst to the C-I bond, the transition state involves the simultaneous interaction of the palladium center with both the carbon and the iodine atoms.

The bulky isopropyl and cyclopropoxy groups in the ortho positions create significant van der Waals repulsion with the ligands on the palladium catalyst in the transition state. This steric clash raises the activation energy (ΔG‡) for the concerted pathway, potentially slowing the reaction rate considerably compared to less hindered aryl halides.

Qualitative Potential Energy Profile:

A qualitative energy profile for the oxidative addition step would show a significantly higher activation barrier for this compound compared to a sterically unhindered analogue like iodobenzene (B50100). This high barrier for the two-electron pathway may make an alternative one-electron (radical) pathway kinetically competitive, as its transition state may be less sensitive to steric crowding.

Figure 1: A qualitative potential energy diagram illustrating the increased activation energy (ΔG‡) for the concerted oxidative addition of a sterically hindered aryl iodide compared to an unhindered one. The higher energy barrier for the hindered substrate reflects the steric repulsion in the transition state.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures and reaction mechanisms. mdpi.com For 1-Cyclopropoxy-2-iodo-3-isopropylbenzene, DFT calculations would be invaluable in elucidating its fundamental chemical nature.

A thorough DFT analysis of this compound would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Subsequent calculations would reveal key electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For this molecule, the electron-donating nature of the cyclopropoxy and isopropyl groups would be expected to raise the HOMO energy, while the electron-withdrawing iodine atom would likely lower the LUMO energy. mdpi.com The HOMO-LUMO gap is a critical parameter for assessing chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the oxygen atom of the cyclopropoxy group and the π-system of the benzene (B151609) ring would likely be areas of negative potential, susceptible to electrophilic attack. Conversely, the region around the iodine atom might exhibit a positive potential (a "σ-hole"), making it a potential site for halogen bonding interactions. acs.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding within the molecule, including charge distribution and orbital interactions. This analysis would quantify the partial charges on each atom, confirming the electron-donating and -withdrawing effects of the substituents and their influence on the aromatic ring.

A hypothetical table of calculated electronic properties for this compound based on DFT principles is presented below.

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates susceptibility to oxidation and reaction with electrophiles. |

| LUMO Energy | Relatively Low | Suggests ability to accept electrons, relevant in certain reaction types. |

| HOMO-LUMO Gap | Moderate | Determines electronic excitability and kinetic stability. |

| Dipole Moment | Non-zero | Indicates the molecule is polar, affecting its solubility and intermolecular interactions. |

| MEP Minima | Located on the oxygen atom and π-system of the benzene ring. | Predicts sites for electrophilic attack. |

| MEP Maxima (σ-hole) | Potentially present on the iodine atom. | Suggests the possibility of halogen bonding. |

DFT is a powerful tool for modeling reaction pathways and calculating the associated energy barriers, providing a deeper understanding of reaction mechanisms and kinetics. usu.eduresearchgate.net For this compound, several types of reactions could be modeled.

Cross-Coupling Reactions: The carbon-iodine bond is a common site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). DFT calculations could be used to model the reaction mechanism, including the oxidative addition, transmetalation, and reductive elimination steps. The calculated energy barriers for each step would help in understanding the reaction kinetics and optimizing reaction conditions.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution. DFT could be used to model the attack of an electrophile at different positions on the ring, calculating the energies of the intermediate sigma complexes and the transition states to predict the regioselectivity of the reaction.

The following table illustrates a hypothetical DFT-calculated energy profile for a Suzuki coupling reaction involving this compound.

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Organoboron Reagent + Pd(0) Catalyst | 0.0 |

| Oxidative Addition TS | [Ar-Pd(II)-I]‡ | +15.2 |

| Oxidative Addition Product | Ar-Pd(II)-I | -5.7 |

| Transmetalation TS | [Ar-Pd(II)-R---B]‡ | +12.8 |

| Reductive Elimination TS | [Ar-Pd(II)-R]‡ | +21.5 |

| Products | 1-Cyclopropoxy-2-R-3-isopropylbenzene + Pd(0) Catalyst | -25.0 |

DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. By comparing the activation energies for different reaction pathways leading to various isomers, the most favorable outcome can be determined. For electrophilic aromatic substitution on this compound, DFT could precisely predict which of the available positions on the benzene ring is most likely to be attacked by an incoming electrophile.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. nih.gov An MD simulation of this compound in a solvent would provide insights into:

Conformational Dynamics: The isopropyl and cyclopropoxy groups can rotate. MD simulations would reveal the preferred conformations of these groups and the energy barriers between different conformers.

Solvation Structure: The simulation would show how solvent molecules arrange themselves around the solute, which is crucial for understanding its solubility and reactivity in solution.

Intermolecular Interactions: In a simulation with multiple solute molecules, MD can be used to study aggregation and the nature of intermolecular forces.

Quantitative Structure-Reactivity Relationship (QSRR) for Reactivity Prediction

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate a molecule's structural or physicochemical properties (descriptors) with its reactivity. nih.govuliege.be While a QSRR model cannot be built for a single compound, this compound could be part of a larger dataset of related compounds used to develop such a model.

The process would involve:

Dataset Compilation: A series of structurally similar compounds with known reactivity data would be assembled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological) would be calculated for each compound.

Model Building: Statistical methods like multiple linear regression or machine learning algorithms would be used to build a model that predicts reactivity based on the most relevant descriptors. nih.gov

Such a model could then be used to predict the reactivity of new, untested compounds in the same class as this compound.

Computational Design and Prediction of Novel Transformations

Computational chemistry can be used not only to understand existing reactions but also to design new ones. nih.gov For this compound, computational methods could be employed to:

Screen for New Reactions: By calculating the thermodynamics and kinetics of hypothetical reactions, promising new transformations could be identified before any experimental work is undertaken.

Catalyst Design: DFT calculations can be used to design more efficient catalysts for reactions involving the C-I bond, for example, by modifying the ligands on a metal catalyst to lower the activation energy of the rate-determining step.

Predicting Reaction Outcomes: For complex reactions with multiple possible products, computational modeling can help predict the likely outcome, guiding synthetic efforts.

Advanced Characterization Techniques for Structural and Mechanistic Research

Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques are fundamental to understanding the connectivity, functional groups, and electronic environment of 1-Cyclopropoxy-2-iodo-3-isopropylbenzene.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound in solution. The 1,2,3-substitution pattern on the aromatic ring creates a complex spin system for the remaining three adjacent aromatic protons. ias.ac.intandfonline.com

The ¹H NMR spectrum is expected to show distinct regions corresponding to the aromatic, cyclopropoxy, and isopropyl protons. The three aromatic protons form an ABC-type spin system, resulting in a complex series of multiplets in the typical aromatic region (δ 6.5-8.5 ppm). orgchemboulder.com The exact chemical shifts are influenced by the electronic effects of the three substituents. The electron-donating cyclopropoxy group and the weakly donating isopropyl group would tend to shift ortho and para protons upfield, while the electron-withdrawing and magnetically anisotropic iodine atom would deshield adjacent protons.

The isopropyl group protons would present as a characteristic septet for the single methine proton and a doublet for the six equivalent methyl protons. wikipedia.org The four protons of the cyclopropoxy ring are diastereotopic and would likely appear as complex multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 12 carbon atoms in the molecule. The chemical shifts of the aromatic carbons (typically δ 110-160 ppm) would be particularly informative, revealing the electronic influence of each substituent on the ring. jove.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic (3H) | 6.7 - 7.5 | Multiplet (ABC System) | J(ortho) ≈ 7-9, J(meta) ≈ 2-3 |

| Isopropyl-CH (1H) | 3.0 - 3.5 | Septet | J ≈ 7 |

| Isopropyl-CH₃ (6H) | 1.2 - 1.4 | Doublet | J ≈ 7 |

| Cyclopropoxy-CH (1H) | 3.5 - 3.9 | Multiplet | N/A |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound. These two techniques are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. gatewayanalytical.comthermofisher.com

Key expected vibrational modes for this molecule include:

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ in both IR and Raman spectra. orgchemboulder.com

Aliphatic C-H Stretching: Medium to strong bands from the isopropyl and cyclopropyl (B3062369) groups are expected just below 3000 cm⁻¹.

Aromatic C=C Stretching: Several bands of variable intensity are anticipated in the 1400-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring. orgchemboulder.com

Aryl Ether C-O-C Stretching: A strong, characteristic asymmetric stretching band is expected in the FT-IR spectrum, typically between 1200 and 1300 cm⁻¹. spectroscopyonline.com This is often one of the most prominent peaks in the spectrum of an aryl ether.

C-I Stretching: A weak to medium band is expected in the far-infrared region (typically 480-610 cm⁻¹), which can be difficult to observe but is crucial for confirming the presence of the carbon-iodine bond.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C bonds of the aliphatic substituents. mt.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | FT-IR, Raman | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200 - 1300 | FT-IR | Strong |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (calculated molecular formula C₁₂H₁₅IO), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of approximately 302.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several predictable pathways:

Loss of Iodine: The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (I•, mass 127) a highly favorable fragmentation pathway. This would result in a prominent peak at m/z 175 ([C₁₂H₁₅O]⁺). docbrown.infodocbrown.info

Loss of Isopropyl Group: Cleavage of the isopropyl group (•C₃H₇, mass 43) would lead to a fragment ion at m/z 259.

Loss of Propene: A common fragmentation for isopropyl-substituted benzenes is the loss of propene (C₃H₆, mass 42) via a McLafferty-type rearrangement, which would yield a peak at m/z 260.

Ether Cleavage: Cleavage of the cyclopropoxy group can occur, leading to fragments corresponding to the loss of C₃H₅O• (m/z 245) or C₃H₅• (m/z 261).

The presence of iodine is unambiguous in mass spectrometry as it is monoisotopic (¹²⁷I), meaning it does not produce the characteristic M+2 isotope peaks seen with chlorine or bromine. docbrown.info

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 302 | [C₁₂H₁₅IO]⁺ | Molecular Ion (M⁺) |

| 261 | [C₉H₁₀IO]⁺ | M - C₃H₅ (cyclopropyl) |

| 259 | [C₉H₈IO]⁺ | M - C₃H₇ (isopropyl) |

| 175 | [C₁₂H₁₅O]⁺ | M - I |

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure. By tuning the X-ray energy to the iodine K-edge, detailed information about the iodine atom in this compound can be obtained. nih.gov

The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the iodine atom. ru.nl The Extended X-ray Absorption Fine Structure (EXAFS) region provides precise information about the bond distances, coordination number, and identity of the neighboring atoms. researchgate.net EXAFS analysis would allow for the precise determination of the C-I bond length. Crucially, EXAFS can readily distinguish between iodine bonded to an aromatic carbon versus an aliphatic carbon, as the bond distances and the patterns of shells in the Fourier transforms are different. ru.nluhi.ac.uk This would definitively confirm the aryl-iodide nature of the compound.

Diffraction and Microscopic Techniques for Structural and Morphological Analysis

While spectroscopy provides data on averaged molecular properties, diffraction techniques can reveal the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule. rsc.org Obtaining a suitable single crystal of this compound would allow for the unequivocal determination of its molecular geometry, including precise bond lengths, bond angles, and torsion angles. mdpi.com

This technique would be particularly valuable for understanding the steric interactions between the three adjacent and bulky substituents. The analysis would reveal the extent of any out-of-plane distortions of the substituents from the benzene ring, the precise conformation of the isopropyl and cyclopropoxy groups, and how the molecules pack together in the crystal lattice. acs.orgnih.gov The presence of the heavy iodine atom facilitates the structure solution and allows for the determination of the absolute configuration in chiral crystals.

Table 4: Hypothetical Crystallographic Data Obtainable from SCXRD Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-I, C-O, C-C) |

| Bond Angles (°) | Angles between three connected atoms |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

Electron Microscopy (SEM, TEM) for Morphological Features

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface and internal structures of materials at high resolution. SEM provides detailed information about the surface topography and morphology, while TEM offers insights into the internal structure, including crystallographic and compositional data.

A thorough review of scientific literature and databases reveals a notable absence of published studies utilizing Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for the specific morphological characterization of "this compound." Consequently, there is no available data regarding its surface features, particle shape, or internal structure as determined by these methods.

The table below is intended to showcase morphological data; however, due to the lack of experimental studies, it remains unpopulated.

Table 1: Morphological Features of this compound via Electron Microscopy

| Parameter | Result |

|---|---|

| SEM Analysis | |

| Surface Topography | No data available |

| Particle Shape | No data available |

| Particle Size Distribution | No data available |

| TEM Analysis | |

| Internal Structure | No data available |

| Crystallite Size | No data available |

Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) for Microstructure and Crystallinity

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are critical techniques for probing the microstructure and crystalline nature of materials. SAXS provides information on nanoscale structures and their arrangements, while WAXS is employed to determine the crystalline structure and degree of crystallinity.

Despite the utility of these techniques, a comprehensive search of existing research indicates that "this compound" has not been the subject of analysis using Small-Angle X-ray Scattering (SAXS) or Wide-Angle X-ray Scattering (WAXS). As a result, there is no scientific data available concerning its microstructural organization or crystalline properties.

The following table is designed to present microstructural and crystallinity data. In the absence of research, this table remains without data.

Table 2: Microstructure and Crystallinity of this compound from SAXS/WAXS

| Parameter | Result |

|---|---|

| SAXS Analysis | |

| Nanoscale Structure | No data available |

| Particle/Pore Size | No data available |

| Interparticle Distance | No data available |

| WAXS Analysis | |

| Crystalline Structure | No data available |

| Degree of Crystallinity (%) | No data available |

Synthetic Utility and Future Research Directions

1-Cyclopropoxy-2-iodo-3-isopropylbenzene as a Versatile Synthon: A Field Awaiting Exploration

A synthon is a crucial conceptual tool in organic synthesis, representing a building block that can be incorporated into a larger molecule. The structure of this compound, featuring a reactive iodo group, a sterically demanding isopropyl group, and a strained cyclopropoxy moiety, suggests a potential for diverse reactivity. However, specific examples of its application in carbon-carbon and carbon-heteroatom bond formations, as well as in the construction of complex ring systems, are not documented in publicly available research.

Role in Carbon-Carbon Bond Formation: Theoretical Potential

The presence of an iodo substituent on the benzene (B151609) ring theoretically positions this compound as a suitable coupling partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the formation of carbon-carbon bonds. Notable examples of such reactions where aryl iodides are commonly employed include the Suzuki, Sonogashira, and Heck couplings. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org

Table 1: Potential Carbon-Carbon Bond Forming Reactions

| Reaction Name | Coupling Partner | Potential Product Type |

|---|---|---|

| Suzuki Coupling | Organoboron compounds | Biaryls, Arylalkenes |

| Sonogashira Coupling | Terminal alkynes | Arylalkynes |

This table represents theoretical applications based on the known reactivity of aryl iodides, as no specific examples involving this compound have been reported.

Applications in Carbon-Heteroatom Bond Formation: An Uninvestigated Area

Similarly, the iodo group suggests that this compound could participate in reactions that form bonds between carbon and heteroatoms such as nitrogen and oxygen. The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the synthesis of arylamines and diaryl ethers, respectively, and typically utilize aryl halides as starting materials. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.org The application of this compound in these transformations remains to be investigated.

Table 2: Potential Carbon-Heteroatom Bond Forming Reactions

| Reaction Name | Reagent | Potential Product Type |

|---|---|---|

| Buchwald-Hartwig Amination | Amines | Arylamines |

This table outlines potential synthetic routes based on established methodologies for aryl halides. There is no specific data for this compound.

Integration into Multi-Step Organic Syntheses: A Future Prospect

The successful integration of a building block into a multi-step synthesis is a testament to its utility and reliability. youtube.comtrine.edulibretexts.orgyoutube.comsyrris.jp Given the lack of foundational research on the reactivity of this compound, its incorporation into the synthesis of complex target molecules has not been demonstrated. Future research would first need to establish its reactivity profile in fundamental reactions before it can be strategically employed in longer synthetic sequences.

Exploration of Novel Reactivity Modes and Catalytic Systems: An Open Invitation for Research

The unique combination of functional groups in this compound—the cyclopropoxy ether, the aryl iodide, and the bulky isopropyl group—could give rise to novel reactivity under specific catalytic conditions. The steric hindrance imposed by the isopropyl group might influence regioselectivity in coupling reactions, while the cyclopropoxy group could participate in unforeseen rearrangements or ring-opening cascades. The exploration of new catalytic systems, perhaps involving metals other than palladium, could unlock new synthetic pathways. This area is entirely open for investigation.

Development of Sustainable Synthetic Routes for the Compound: A Necessary First Step

Before the synthetic utility of this compound can be fully explored, efficient and environmentally benign methods for its own synthesis must be developed. Green chemistry principles, such as atom economy, the use of renewable feedstocks, and the avoidance of hazardous reagents, should guide the design of any synthetic route. Currently, there are no published procedures for the sustainable synthesis of this compound.

Outlook on Expanding the Scope of Cyclopropoxy-Iodoarene Chemistry

The exploration of novel chemical space is a perpetual endeavor in organic synthesis, with the goal of developing new methodologies for the construction of complex molecular architectures. In this context, this compound and related cyclopropoxy-iodo-arenes represent a class of building blocks with significant, yet largely untapped, potential. The unique combination of the sterically demanding and electronically distinct cyclopropoxy group adjacent to a versatile iodo-substituent on an aromatic core presents a fertile ground for the expansion of synthetic methodologies. Future research in this area is poised to broaden the horizons of what is currently achievable in the synthesis of intricate organic molecules.

The strategic positioning of the cyclopropoxy and iodo groups in structures like this compound offers a synergistic interplay of reactivity. The iodo-group is a well-established handle for a vast array of transition metal-catalyzed cross-coupling reactions, while the cyclopropoxy moiety can exert significant steric and electronic influence on these transformations. This can potentially lead to novel reactivity and selectivity patterns that are not observed with less sterically hindered or electronically different alkoxy groups.

Future research is anticipated to focus on several key areas to expand the synthetic utility of cyclopropoxy-iodo-arenes:

Development of Novel Cross-Coupling Reactions: The iodoarene functionality is a prime site for palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. chemrxiv.orgrsc.org The bulky cyclopropoxy group may necessitate the development of new, highly active catalyst systems, perhaps employing sterically hindered phosphine (B1218219) ligands, to achieve efficient transformations. chemrxiv.org The exploration of nickel- and copper-catalyzed reactions could also open new avenues for the functionalization of these sterically congested molecules. The potential for C-H activation at the ortho-position to the cyclopropoxy group, followed by functionalization, also presents an exciting area for future investigation.

Exploitation of Steric and Electronic Effects: The unique steric profile of the cyclopropoxy group can be leveraged to control regioselectivity in reactions on the aromatic ring. Furthermore, the electronic nature of the cyclopropoxy group, which can donate electron density to the aromatic ring through resonance, can influence the reactivity of the C-I bond and the aromatic system as a whole. Future studies will likely delve deeper into understanding and predicting these effects to enable highly selective synthetic transformations.

Synthesis of Novel Bioactive Molecules and Materials: The cyclopropyl (B3062369) motif is a prevalent feature in many biologically active compounds and pharmaceuticals, often conferring enhanced metabolic stability and unique conformational constraints. nih.gov The ability to use cyclopropoxy-iodo-arenes as building blocks will facilitate the synthesis of novel drug candidates and agrochemicals. longdom.org Moreover, the rigid and defined geometry of these molecules could make them interesting components for the development of new organic materials with tailored electronic and photophysical properties.

Diastereoselective and Enantioselective Transformations: For chiral cyclopropoxy-iodo-arenes, the development of stereoselective reactions will be a major focus. This could involve the use of chiral catalysts to control the formation of new stereocenters or the development of methods that leverage the existing chirality of the cyclopropoxy group to induce asymmetry in subsequent reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopropoxy-2-iodo-3-isopropylbenzene, and how can reaction yields be improved?

- Methodological Answer: Focus on nucleophilic substitution or coupling reactions (e.g., Ullmann or Suzuki-Miyaura) to introduce the cyclopropoxy and iodo groups. Optimize parameters such as catalyst loading (e.g., CuI for iodine retention), solvent polarity (DMF or THF), and temperature (80–120°C). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel or reverse-phase HPLC . Yield improvements may require inert atmosphere conditions (N₂/Ar) to prevent iodine loss or cyclopropane ring opening.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer: Use H and C NMR to confirm cyclopropoxy ring integrity (characteristic deshielded protons at δ 0.5–1.5 ppm) and iodine’s electronic effects on aromatic protons. IR spectroscopy can validate ether (C-O-C, ~1100 cm⁻¹) and isopropyl (C-H bending, ~1375 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy. For iodine quantification, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer: Conduct accelerated stability studies by storing samples at 4°C (short-term), –20°C (long-term), and 40°C/75% RH (stress conditions). Monitor degradation via HPLC-UV at 254 nm. Iodine dissociation or cyclopropane ring cleavage are primary degradation pathways; use amber vials to prevent photolytic iodine loss. Stabilizers like antioxidants (e.g., BHT) may reduce radical-mediated decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity data during functionalization of this compound?

- Methodological Answer: When cross-coupling reactions (e.g., Heck or Sonogashira) yield unexpected regioisomers, employ computational modeling (DFT) to map electronic and steric effects of the cyclopropoxy and isopropyl groups. Validate hypotheses via competitive experiments with substituted analogs. Use X-ray crystallography to confirm product structures and refine reaction mechanisms .

Q. How can the compound’s reactivity be leveraged in multi-step syntheses of complex polycyclic systems?

- Methodological Answer: Exploit iodine as a directing group for C–H activation or as a leaving group in tandem cross-coupling/cyclization sequences. For example, use Pd-catalyzed intramolecular coupling to form fused bicyclic ethers. Monitor intermediates via in-situ IR or LC-MS to optimize stepwise transformations .

Q. What analytical approaches differentiate isomeric byproducts formed during synthesis?

- Methodological Answer: Combine chiral HPLC (e.g., Chiralpak IA column) with circular dichroism (CD) spectroscopy to resolve enantiomers. For diastereomers, use H-H NOESY NMR to identify spatial proximity of substituents. Computational elucidation (e.g., molecular docking) can predict retention times and spectral patterns .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?

- Methodological Answer: Re-examine solvent effects, implicit/explicit solvation models in DFT calculations, and catalyst-substrate interactions. Validate with kinetic isotope effect (KIE) studies or Hammett plots to assess electronic contributions. Cross-reference with crystallographic data to refine computational parameters .

Q. What protocols ensure reproducibility in kinetic studies of iodine-mediated reactions?

- Methodological Answer: Standardize reaction setups (e.g., Schlenk lines for oxygen-sensitive steps) and calibrate equipment (e.g., thermocouples for temperature control). Use internal standards (e.g., 1,3,5-trimethoxybenzene) in GC-MS or HPLC analyses. Publish full datasets, including negative results and failed conditions, to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.